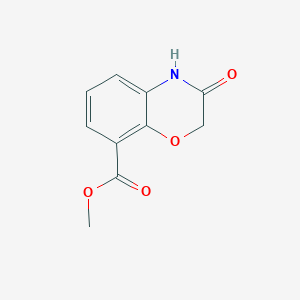

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-14-10(13)6-3-2-4-7-9(6)15-5-8(12)11-7/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIWLJRLGYZNNLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NC(=O)CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635878 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149396-34-9 | |

| Record name | Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound belonging to the benzoxazine class of molecules. Compounds in this family are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the known physicochemical properties of this specific isomer, compiled from available chemical databases and literature. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Core Physicochemical Properties

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₄ | [1] |

| Molecular Weight | 207.18 g/mol | [1] |

| CAS Number | 149396-34-9 | [1] |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Data not available | - |

| pKa | Data not available | - |

Synthesis and Characterization

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the surveyed literature. However, the general synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives typically involves the cyclization of a substituted 2-aminophenol with a suitable C2 synthon.

A plausible synthetic approach, based on established methodologies for related compounds, is outlined below. This should be considered a general strategy that would require optimization for this specific target molecule.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process starting from a commercially available substituted aminophenol.

Caption: Generalized synthetic workflow for 1,4-benzoxazin-3-ones.

Experimental Protocol (Hypothetical)

-

Acylation of the Aminophenol: Methyl 2-amino-3-hydroxybenzoate would be dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran). An acylating agent, such as chloroacetyl chloride, would be added dropwise at a reduced temperature (e.g., 0 °C) in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Intramolecular Cyclization: Upon completion of the acylation, a base (e.g., potassium carbonate or sodium hydride) would be added to the reaction mixture to facilitate the intramolecular Williamson ether synthesis, leading to the formation of the oxazine ring. The reaction may require heating to proceed to completion.

-

Work-up and Purification: The reaction mixture would be quenched with water and the product extracted into an organic solvent. The organic layer would be washed, dried, and the solvent removed under reduced pressure. The crude product would then be purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

Characterization Methods

The characterization of the final product would involve a combination of spectroscopic techniques to confirm its structure and purity.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the oxazine ring, the N-H proton, and the methyl ester protons. Chemical shifts and coupling constants would be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all ten carbon atoms, including the carbonyl carbons of the lactam and the ester, and the aromatic and aliphatic carbons. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretches (lactam and ester), and C-O-C stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (207.18 m/z). |

| HPLC | A single major peak indicating the purity of the compound. |

While specific spectral data for this compound is not publicly available, some chemical suppliers offer to provide NMR and HPLC data upon request.[1]

Biological Activity and Signaling Pathways

As of the date of this document, there is no published research detailing the biological activity or the mechanism of action of this compound. The broader class of 1,4-benzoxazine derivatives has been reported to exhibit a wide range of biological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer properties.

Given the structural features of the title compound, it could be hypothesized to interact with various biological targets. The following diagram illustrates a hypothetical screening cascade for a novel compound of this class.

Caption: A typical workflow for drug discovery and development.

Conclusion

This compound represents a specific, yet understudied, member of the promising benzoxazine family of heterocyclic compounds. While its basic chemical identity is established, a significant gap exists in the publicly available, peer-reviewed literature regarding its detailed physicochemical properties, a validated synthetic protocol, and any potential biological activity. This guide summarizes the currently available information and provides a framework for future research endeavors. Further experimental investigation is necessary to fully elucidate the properties and potential applications of this compound for researchers, scientists, and drug development professionals.

References

An In-depth Technical Guide on the Determination of Melting Point for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the determination of the melting point for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the physicochemical data, detailed experimental protocols for melting point determination, and relevant contextual diagrams to support research and development activities.

Quantitative Data Presentation

The melting point is a critical physical property used to identify and assess the purity of a crystalline solid. For the specified compound, the experimentally determined melting point is summarized below.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 149396-34-9 | C₁₀H₉NO₄ | 207.18 | 203 - 205 |

| Table 1: Physicochemical Data for this compound.[1] |

Experimental Protocol: Melting Point Determination

The following protocol details the capillary method for determining the melting point of a crystalline organic compound such as this compound. This method is widely adopted for its accuracy and requirement for only a small amount of sample.

Materials and Apparatus:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp, Thiele tube)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

Thermometer (calibrated)

-

Heating bath medium (e.g., silicone oil for Thiele tube)

Procedure:

-

Sample Preparation:

-

Ensure the compound is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle.

-

Carefully tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.

-

Invert the tube and tap it gently on a hard surface to cause the sample to fall to the bottom, sealed end of the tube.

-

The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup (Mel-Temp Apparatus):

-

Insert the capillary tube, sealed end down, into the sample holder of the melting point apparatus.

-

Place a calibrated thermometer in the designated holder.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Apparatus Setup (Thiele Tube):

-

Attach the capillary tube to a thermometer using a rubber band or wire, aligning the sample with the thermometer bulb.

-

Immerse the thermometer and attached capillary tube in the heating oil within the Thiele tube, ensuring the oil level is above the sample but below the open end of the capillary.

-

Gently heat the side arm of the Thiele tube with a Bunsen burner to ensure even heat distribution via convection.

-

-

Melting Point Determination:

-

Heat the apparatus rapidly to a temperature approximately 15-20°C below the expected melting point (203-205°C).

-

Decrease the heating rate to 1-2°C per minute as the melting point is approached. A slow heating rate is crucial for an accurate determination.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (the end of melting).

-

The recorded range between these two temperatures is the melting point range of the sample. A narrow range (e.g., 0.5-1°C) is indicative of a pure compound.

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Visualization of Logical and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the characterization of a pharmaceutical intermediate and a potential signaling pathway involving benzoxazine derivatives.

Caption: Experimental workflow for the synthesis and characterization of a key pharmaceutical intermediate.

Caption: Potential signaling pathway inhibition by benzoxazine derivatives in cancer cells.

References

An In-depth Technical Guide on the Solubility of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate in organic solvents. Due to a lack of specific quantitative experimental data in publicly accessible literature for this particular compound, this document provides a comprehensive overview of the qualitative solubility of the broader benzoxazine class of compounds, detailed experimental protocols for determining solubility, and a discussion of computational methods for solubility prediction. This guide is intended to equip researchers with the necessary information to approach the solubility assessment of this compound and its analogs.

Introduction

This compound is a member of the benzoxazine family, a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development.[3] Solubility influences bioavailability, reaction kinetics, and the choice of analytical techniques.

This guide provides a foundational understanding of the solubility characteristics of benzoxazine derivatives and outlines methodologies for its quantitative determination.

Solubility of Benzoxazine Derivatives: A Qualitative Overview

Table 1: Qualitative Solubility of Benzoxazine Derivatives in Common Organic Solvents

| Solvent Class | Examples | Qualitative Solubility of Benzoxazine Derivatives | Rationale/Context from Literature |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetone | Generally Good | Often used as reaction solvents for derivatives, suggesting good solubility. For related benzothiazines, DMSO and acetone are suggested for compounds with low ethanol solubility.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Generally Good | Frequently used in purification steps like chromatography, indicating good solubility.[4] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Good | Dioxane and THF are used in synthesis, implying solubility.[5] Diethyl ether is also used in solubility tests.[6] |

| Alcohols | Ethanol, Methanol | Variable | Solubility can be low for some derivatives.[4] However, they are also used as solvents in some syntheses.[1] |

| Hydrocarbons | Toluene, Hexane | Variable to Poor | Toluene is used in some benzoxazine syntheses, though it can be problematic to remove.[7] Nonpolar solvents like hexane are generally less effective unless the benzoxazine has significant nonpolar character.[8] |

| Esters | Ethyl acetate | Moderate to Good | Used as a "greener" solvent in some modern benzoxazine syntheses.[7] |

This table is a generalized summary based on solvents used in the synthesis and handling of benzoxazine derivatives as described in the literature. Actual solubility of a specific compound can vary.

Experimental Protocols for Solubility Determination

For a precise quantitative understanding of the solubility of this compound, experimental determination is necessary. The following are generalized but detailed protocols based on standard laboratory methods.

This is a widely recognized and recommended method for determining equilibrium solubility.[9][10]

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a series of vials, ensuring there will be undissolved solid at equilibrium.

-

Solvent Addition: Accurately add a known volume of the chosen organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.[9] The agitation should be sufficient to keep the solid suspended without forming a vortex.[9]

-

Sampling: At predetermined time points (e.g., 24, 48, 72 hours), stop the agitation and allow the solid to settle.

-

Sample Processing: Withdraw an aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove all undissolved solids.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method to determine the concentration of the dissolved compound.

-

Equilibrium Confirmation: Equilibrium is reached when the concentration of the compound in solution remains constant over successive time points (e.g., the 48-hour and 72-hour samples show no significant difference in concentration).

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

For rapid screening in multiple solvents, automated HTS methods can be employed. These often use smaller scales (e.g., 96-well plates) and may measure solubility kinetically or thermodynamically. The general principle involves adding a concentrated stock solution of the compound (e.g., in DMSO) to the test solvents and monitoring for precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the equilibrium shake-flask method for determining solubility.

Computational Prediction of Solubility

In the absence of experimental data, computational models can provide useful estimates of solubility. These methods are valuable in early-stage drug development for solvent screening.

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to build a statistical relationship between the structure of a compound and its solubility.[11] Machine learning algorithms, such as lightGBM and deep learning, have been developed to predict solubility in various organic solvents with reasonable accuracy.[3][11]

Thermodynamic Models (e.g., UNIFAC): Methods like the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) can predict solubility by estimating the activity coefficients of the solute in the solvent.[12] These models are based on the principle that the properties of a molecule can be calculated from the contributions of its functional groups.

Table 2: Overview of Computational Solubility Prediction Methods

| Method | Principle | Advantages | Limitations |

| QSPR/Machine Learning | Correlates molecular descriptors with experimental solubility data using statistical models.[11] | Fast screening of many compounds and solvents; can be highly accurate if trained on a relevant dataset.[13] | Predictive accuracy is dependent on the quality and scope of the training data; may not extrapolate well to novel structures.[3] |

| Thermodynamic (UNIFAC) | Calculates activity coefficients based on group contributions.[12] | Based on physical principles; does not require extensive training data for the specific compound. | May have lower accuracy for complex molecules where intramolecular interactions are significant; requires parameters for all functional groups.[12] |

| Molecular Dynamics (MD) | Simulates the interactions between solute and solvent molecules to calculate free energy of solvation.[14] | Provides detailed insight into the solvation process; can be very accurate. | Computationally very expensive and time-consuming.[14] |

Conclusion

While direct quantitative solubility data for this compound in organic solvents is currently unavailable, this guide provides a robust framework for researchers. By understanding the qualitative solubility of the benzoxazine class, employing standardized experimental protocols like the shake-flask method, and leveraging computational prediction tools, scientists can effectively determine and utilize the solubility properties of this compound for their research and development needs. The provided workflow and protocols offer a clear path forward for generating the critical data required for advancing projects involving this molecule.

References

- 1. oaji.net [oaji.net]

- 2. jocpr.com [jocpr.com]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. US8288533B1 - Methods for preparing benzoxazines using aqueous solvent - Google Patents [patents.google.com]

- 8. chem.ws [chem.ws]

- 9. who.int [who.int]

- 10. fda.gov [fda.gov]

- 11. d-nb.info [d-nb.info]

- 12. Prediction of solubility of solid organic compounds in solvents by UNIFAC | Semantic Scholar [semanticscholar.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pubs.aip.org [pubs.aip.org]

In-depth Technical Guide: 1H NMR Spectral Data of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

A comprehensive search for the detailed 1H NMR spectral data of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate did not yield the specific experimental data required for a complete technical guide. While the existence of the compound is confirmed through chemical supplier databases, peer-reviewed scientific literature with its full 1H NMR characterization (including chemical shifts, coupling constants, multiplicities, and integration) was not found in the available resources.

This document outlines the information that is available for the target compound and related structures, and provides a framework for the type of data and analysis that would be included in a complete technical guide should the spectral data become available.

Compound Identification

| Compound Name | This compound |

| CAS Number | 149396-34-9 |

| Molecular Formula | C10H9NO4 |

| Molecular Weight | 207.18 g/mol |

| Chemical Structure | (See Figure 1) |

Predicted ¹H NMR Spectral Data

In the absence of experimental data, a prediction of the 1H NMR spectrum can be made based on the chemical structure and data from similar compounds. The expected signals are:

-

Aromatic Protons: Three protons on the benzene ring (H-5, H-6, and H-7) are expected to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. Their specific chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on the electronic effects of the carboxylate and the heterocyclic ring.

-

Methylene Protons (H-2): The two protons of the methylene group in the oxazine ring are expected to appear as a singlet or a pair of doublets (if diastereotopic) typically in the range of δ 4.5-5.0 ppm.

-

NH Proton: The proton on the nitrogen atom (H-4) is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration. It would likely appear between δ 8.0 and 11.0 ppm.

-

Methyl Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

Experimental Protocol (Generalized)

A standard experimental protocol for acquiring 1H NMR data for this type of compound would involve the following steps:

-

Sample Preparation: A solution of this compound would be prepared by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), would be added for chemical shift calibration.

-

NMR Spectrometer Setup: The 1H NMR spectrum would be recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Data Acquisition: The data would be acquired using standard pulse sequences. Key acquisition parameters, such as the number of scans, relaxation delay, and spectral width, would be optimized to obtain a high-quality spectrum with good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay) would be processed using Fourier transformation to obtain the frequency-domain spectrum. This would be followed by phase correction, baseline correction, and integration of the signals.

Data Presentation (Hypothetical)

If the experimental data were available, it would be summarized in a table similar to the one below:

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-5] |

| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-6] |

| [Value] | [e.g., d, t, m] | [Value] | [#H] | [e.g., H-7] |

| [Value] | [e.g., s] | [#H] | [e.g., OCH₂] | |

| [Value] | [e.g., br s] | [#H] | [e.g., NH] | |

| [Value] | [e.g., s] | [#H] | [e.g., COOCH₃] |

Visualization of Molecular Structure and Data Workflow

Visualizations are critical for understanding the relationship between the chemical structure and its spectral data, as well as the process of data acquisition and analysis.

Caption: Figure 1. Chemical Structure of the target compound.

Caption: Figure 2. A generalized workflow for NMR analysis.

An In-depth Technical Guide on the 13C NMR Chemical Shifts for Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected 13C NMR chemical shifts for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. Due to the absence of publicly available experimental data for this specific compound, this guide leverages comparative analysis of structurally similar 1,4-benzoxazine derivatives to predict the chemical shifts. It also outlines a general experimental protocol for acquiring 13C NMR spectra for this class of compounds and proposes a plausible synthetic pathway.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for this compound are summarized in the table below. These predictions are based on the analysis of known chemical shifts for various 1,4-benzoxazine derivatives and general principles of NMR spectroscopy. The numbering of the carbon atoms corresponds to the structure shown in the synthesis workflow diagram.

| Carbon Atom | Predicted Chemical Shift (ppm) | Notes |

| C2 | ~65-75 | Aliphatic carbon adjacent to oxygen and nitrogen. |

| C3 (C=O) | ~165-175 | Carbonyl carbon of the lactam. |

| C4a | ~115-125 | Aromatic carbon ortho to the oxygen and adjacent to a substituted carbon. |

| C5 | ~110-120 | Aromatic carbon meta to the oxygen and ortho to the nitrogen. |

| C6 | ~120-130 | Aromatic carbon para to the oxygen and meta to the nitrogen. |

| C7 | ~115-125 | Aromatic carbon meta to the oxygen and ortho to the carboxylate group. |

| C8 | ~125-135 | Aromatic carbon bearing the carboxylate group. |

| C8a | ~140-150 | Aromatic carbon ortho to the nitrogen and adjacent to the carboxylate group. |

| C=O (ester) | ~160-170 | Carbonyl carbon of the methyl ester. |

| O-CH3 | ~50-60 | Methyl carbon of the ester group. |

Comparative Analysis with Known 1,4-Benzoxazine Derivatives

The predicted chemical shifts are derived from the experimental data of related compounds found in the literature. For instance, various substituted 1,4-benzoxazine derivatives show characteristic signals for the carbons of the benzoxazine core.[1] The aromatic carbons typically resonate in the range of 110-150 ppm, with their specific shifts influenced by the nature and position of the substituents. The carbonyl carbon of the 3-oxo group is expected to be significantly downfield, generally appearing between 165 and 175 ppm. The C2 carbon, situated between an oxygen and a nitrogen atom, is expected to have a chemical shift in the range of 65-75 ppm. The chemical shift of the methyl ester's carbonyl and methyl carbons are well-established and are predicted to be around 160-170 ppm and 50-60 ppm, respectively.

Experimental Protocols

A general methodology for acquiring a 13C NMR spectrum of a heterocyclic compound like this compound is provided below.

Sample Preparation:

-

Dissolve 10-50 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is free of any particulate matter.

NMR Spectrometer Setup and Data Acquisition:

-

The 13C NMR spectrum should be recorded on a spectrometer operating at a frequency of, for example, 100 or 125 MHz.

-

The sample is placed in the magnet, and the field is locked onto the deuterium signal of the solvent.

-

The sample is shimmed to optimize the magnetic field homogeneity.

-

A standard proton-decoupled 13C NMR experiment is typically performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon atom.

-

Key acquisition parameters to be set include:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a longer delay (5-10 times the longest T1) is necessary.

-

Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans (e.g., 128 to 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's sensitivity.

-

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-200 ppm).

Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the solvent signal or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Proposed Synthetic Workflow

References

An In-depth Technical Guide to the FT-IR Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

This guide provides a detailed analysis of the functional groups present in methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate using Fourier-Transform Infrared (FT-IR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring several key functional groups that give rise to a characteristic infrared spectrum. The primary functional groups include a cyclic amide (lactam), an aromatic ester, a secondary amine within the heterocyclic ring, and a substituted benzene ring. Understanding the vibrational modes of these groups is crucial for spectral interpretation.

Figure 1: Molecular structure with key functional groups highlighted.

Predicted FT-IR Spectral Data

The following table summarizes the expected characteristic infrared absorption bands for this compound, based on established frequency ranges for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3400 - 3200 | Medium | N-H (Lactam/Amine) | Stretching |

| ~3030 | Weak | Aromatic C-H | Stretching |

| 2950 - 2850 | Weak | Aliphatic C-H (CH₃, CH₂) | Stretching |

| 1730 - 1715 | Strong | C=O (Aromatic Ester) | Stretching[1][2] |

| 1680 - 1660 | Strong | C=O (Lactam) | Stretching |

| 1600 - 1450 | Medium-Weak | C=C (Aromatic Ring) | Stretching |

| 1310 - 1250 | Strong | C-O (Ester) | Asymmetric Stretching[1] |

| 1245 - 1230 | Strong | C-O-C (Aryl Ether) | Asymmetric Stretching[3][4][5] |

| 1130 - 1100 | Strong | C-O (Ester) | Symmetric Stretching[1] |

| 1041 - 1029 | Medium | C-O-C (Aryl Ether) | Symmetric Stretching[3][5] |

| 941 - 920 | Medium | Benzoxazine Ring | Out-of-plane Bending[3][4][5] |

Experimental Protocol for FT-IR Analysis

A standard procedure for obtaining the FT-IR spectrum of a solid organic compound like this compound is provided below. This protocol is based on the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.

3.1. Instrumentation and Materials

-

Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond crystal).

-

The sample: this compound (solid powder).

-

Spatula.

-

Solvent for cleaning (e.g., isopropanol or ethanol).

-

Lint-free wipes.

3.2. Experimental Workflow

Figure 2: General experimental workflow for FT-IR analysis using ATR.

3.3. Detailed Procedure

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been adequately purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. Clean the surface of the ATR crystal with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

Sample Loading: Place a small amount of the powdered this compound onto the center of the ATR crystal.

-

Pressure Application: Lower the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

Sample Spectrum Acquisition: Acquire the infrared spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

Data Processing and Analysis: The instrument's software will automatically perform a Fourier transform on the interferogram and subtract the background spectrum to produce the final transmittance or absorbance spectrum. Analyze the spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands and assigning them to the corresponding functional group vibrations as detailed in the data table above.

-

Cleaning: After the analysis, retract the pressure arm, and carefully clean the sample from the ATR crystal using a soft wipe and an appropriate solvent.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is expected to be dominated by two strong carbonyl absorption bands. The lower frequency band (around 1680-1660 cm⁻¹) corresponds to the lactam C=O stretch, while the higher frequency band (around 1730-1715 cm⁻¹) is attributed to the aromatic ester C=O stretch.[1][2] The presence of a medium-intensity band in the 3400-3200 cm⁻¹ region would confirm the N-H stretching of the secondary amine in the lactam ring. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the characteristic C-O stretches of the ester and ether linkages, as well as various bending vibrations that are unique to the overall molecular structure.[1][3][4][5]

This comprehensive analysis, combining predictive data with a detailed experimental protocol, provides a solid foundation for the spectroscopic characterization of this compound and related compounds in a research and development setting.

References

Mass Spectrometry Fragmentation Analysis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established fragmentation principles of the benzoxazinone core structure and related derivatives to propose a plausible fragmentation pathway. This information is critical for researchers in drug discovery and development for the structural elucidation and metabolic profiling of novel compounds containing the benzoxazine scaffold.

Predicted Mass Spectrometry Data

The fragmentation of this compound (molecular weight: 207.18 g/mol ) is expected to proceed through a series of characteristic losses of small neutral molecules and cleavage of the ester and benzoxazine ring systems. The protonated molecule, [M+H]⁺, would have a theoretical m/z of 208.19.

Below is a table summarizing the predicted major fragment ions, their corresponding m/z values, and their plausible relative abundances under typical electrospray ionization (ESI) conditions.

| Predicted Fragment Ion | m/z (Predicted) | Proposed Neutral Loss | Plausible Relative Abundance |

| [M+H]⁺ | 208 | - | Abundant |

| [M+H - CH₃OH]⁺ | 176 | Methanol | Moderate |

| [M+H - CO]⁺ | 180 | Carbon Monoxide | Moderate |

| [M+H - CO₂CH₂]⁺ | 148 | Methyl formate | Low |

| [C₈H₆NO₃]⁺ | 164 | C₂H₄O | Low |

| [C₇H₄NO₂]⁺ | 134 | C₃H₆O₂ | Abundant |

Proposed Fragmentation Pathway

The fragmentation of benzoxazinone derivatives is known to be complex and can be influenced by the ionization technique and collision energy.[1][2] Generally, fragmentation is initiated by the cleavage of the bonds adjacent to the carbonyl group and within the heterocyclic ring.[3]

A proposed fragmentation pathway for this compound is visualized in the following diagram:

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on methodologies reported for similar benzoxazinone derivatives.[4][5]

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of the analyte in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the stock solution in the mobile phase to construct a calibration curve.

-

Matrix Samples (e.g., plasma, tissue homogenate): Perform a protein precipitation or solid-phase extraction (SPE) to remove interferences. A typical protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of the biological matrix, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis. For SPE, a C18 cartridge can be used for cleanup.[4]

2. Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start at 5-10% B, increasing to 95% B over several minutes, followed by a re-equilibration step. The flow rate is typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

3. Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for benzoxazinone derivatives.[1][4]

-

Instrumentation: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

-

MS1 (Full Scan): Acquire full scan data from m/z 50 to 500 to identify the protonated molecular ion.

-

MS2 (Product Ion Scan): Select the protonated molecular ion ([M+H]⁺ at m/z 208) as the precursor ion and perform collision-induced dissociation (CID) to generate fragment ions. The collision energy should be optimized to produce a rich fragmentation spectrum.

-

Data Acquisition: Data can be acquired in full scan, product ion scan, or multiple reaction monitoring (MRM) mode for quantitative analysis.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental validation is necessary to confirm the proposed fragmentation pathway and to develop robust analytical methods for this compound.

References

- 1. Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fateallchem.dk [fateallchem.dk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fateallchem.dk [fateallchem.dk]

- 5. Matrix effect in liquid chromatography-electrospray ionization mass spectrometry analysis of benzoxazinoid derivatives in plant material - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Structural Elucidation of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a publicly available, solved crystal structure for methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate could not be located in the searched databases. This guide therefore provides a comprehensive overview of the methodologies that can be employed to determine the crystallographic structure of this compound, based on established protocols for analogous benzoxazine derivatives. It also presents a putative synthesis route and a hypothetical biological context for this class of molecules.

Introduction

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The title compound, this compound, is of significant interest for further investigation. Detailed structural information, particularly from single-crystal X-ray diffraction, is crucial for understanding its physicochemical properties, molecular interactions, and for facilitating structure-based drug design efforts. This guide outlines the necessary steps to achieve this, from synthesis to crystallographic analysis.

Putative Synthesis

A plausible synthetic route to the title compound can be extrapolated from general methods for the synthesis of 1,4-benzoxazine derivatives. A potential pathway is illustrated below.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound would likely involve a multi-step process, as depicted in the workflow above. The final cyclization step is crucial and would typically involve an intramolecular nucleophilic substitution.

Materials:

-

Methyl 2-amino-3-hydroxybenzoate

-

Chloroacetyl chloride

-

Anhydrous potassium carbonate

-

Anhydrous acetone or DMF

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography).

Procedure:

-

Acylation: To a solution of methyl 2-amino-3-hydroxybenzoate in a suitable solvent (e.g., dichloromethane or THF) and a non-nucleophilic base (e.g., triethylamine or pyridine) cooled to 0 °C, chloroacetyl chloride is added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is washed with dilute acid, saturated sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude N-acylated intermediate.

-

Cyclization: The crude intermediate is dissolved in a polar aprotic solvent such as acetone or DMF. Anhydrous potassium carbonate is added in excess. The mixture is heated to reflux and stirred vigorously. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the inorganic salts are filtered off, and the solvent is evaporated. The resulting crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure title compound.

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to crystallization trials.

Crystallization and Single-Crystal X-ray Diffraction

Objective: To grow single crystals of the title compound suitable for X-ray diffraction analysis and to determine its three-dimensional structure.

Protocol:

-

Crystal Growth:

-

Solvent Screening: A variety of solvents and solvent systems should be screened for their ability to dissolve the compound and promote slow crystal growth. Common solvents include methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof with anti-solvents like hexane or water.

-

Methods:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial. The solvent is allowed to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly to room temperature or below.

-

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of liquid nitrogen.

-

The crystal is then placed on a single-crystal X-ray diffractometer. A full sphere of diffraction data is collected using monochromatic X-rays (typically Mo Kα or Cu Kα radiation).

-

-

Structure Solution and Refinement:

-

The collected diffraction data are processed (integrated and scaled).

-

The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

-

Caption: Workflow for crystallographic structure determination.

Crystallographic Data (Template)

The following table outlines the typical crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value |

| Crystal Data | ||

| Chemical formula | The molecular formula of the compound. | C₁₀H₉NO₄ |

| Formula weight | The molar mass of the compound. | 207.18 g/mol |

| Crystal system | The crystal system to which the unit cell belongs. | e.g., Monoclinic |

| Space group | The symmetry group of the crystal. | e.g., P2₁/c |

| a, b, c [Å] | The lengths of the unit cell edges. | To be determined |

| α, β, γ [°] | The angles of the unit cell. | To be determined |

| Volume [ų] | The volume of the unit cell. | To be determined |

| Z | The number of molecules in the unit cell. | To be determined |

| Density (calculated) [g/cm³] | The calculated density of the crystal. | To be determined |

| Data Collection | ||

| Radiation type | The type of X-ray radiation used. | e.g., Mo Kα |

| Temperature [K] | The temperature at which the data was collected. | e.g., 100(2) K |

| Reflections collected | The total number of reflections measured. | To be determined |

| Independent reflections | The number of unique reflections. | To be determined |

| Refinement | ||

| R₁ [I > 2σ(I)] | The R-factor for reflections with significant intensity. | To be determined |

| wR₂ (all data) | The weighted R-factor for all data. | To be determined |

| Goodness-of-fit on F² | An indicator of the quality of the refinement. | To be determined |

Hypothetical Biological Signaling Pathway

Given the prevalence of benzoxazine derivatives as kinase inhibitors in drug discovery, a hypothetical signaling pathway is presented below to illustrate a potential mechanism of action for the title compound.

Caption: Hypothetical inhibition of a kinase signaling pathway.

An In-Depth Technical Guide to the Chemical Stability and Storage of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate and outlines recommended storage conditions. Given the limited publicly available stability data for this specific molecule, this document focuses on the principles of stability testing and provides detailed experimental protocols for assessing its stability profile, drawing upon data from structurally related benzoxazinone compounds and established international guidelines.

Introduction to this compound

This compound belongs to the benzoxazinone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3][4] The core structure features a bicyclic system containing both a lactam (cyclic amide) and a methyl ester functionality, both of which can be susceptible to degradation under certain environmental conditions. A thorough understanding of the chemical stability of this molecule is therefore critical for its handling, formulation development, and the interpretation of biological assay results.

Predicted Chemical Stability and Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. The primary sites of instability are likely the lactam and ester functional groups.

-

Hydrolysis: The ester and lactam rings are susceptible to hydrolysis under both acidic and basic conditions. Base-catalyzed hydrolysis is typically faster for esters, while the lactam ring's stability can vary.[5] Acid-catalyzed hydrolysis can also occur, leading to the opening of the lactam ring and cleavage of the ester to the corresponding carboxylic acid and methanol.

-

Oxidation: The nitrogen-containing heterocyclic ring system may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.[6][7][8]

-

Photodegradation: Aromatic and heterocyclic compounds can be sensitive to light, particularly UV radiation. Photolytic degradation can lead to complex decomposition pathways.[9][10][11]

-

Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to decarboxylation, ring cleavage, or other complex degradation reactions. Studies on related benzoxazines have shown that thermal degradation can result in the release of aromatic compounds.[12][13]

Recommended Storage and Handling Conditions

Based on the predicted chemical sensitivities, the following general storage and handling conditions are recommended to ensure the long-term integrity of this compound:

-

Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. Avoid repeated freeze-thaw cycles.

-

Light: Protect from light. Store in amber vials or other light-resistant containers.

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation, especially for long-term storage.

-

Handling: When handling, wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area.

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential for establishing the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are generalized methodologies for assessing the stability of this compound.

General Sample Preparation

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This stock solution will be used for the various stress conditions.

Hydrolytic Degradation

-

Acidic Conditions:

-

Mix equal volumes of the stock solution and 0.1 M hydrochloric acid in a suitable vial.

-

Keep the vial at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, or 72 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Basic Conditions:

-

Mix equal volumes of the stock solution and 0.1 M sodium hydroxide in a suitable vial.

-

Keep the vial at room temperature for a defined period (e.g., 2, 4, 8 hours), as base-catalyzed hydrolysis can be rapid.

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.

-

Oxidative Degradation

-

Mix equal volumes of the stock solution and a 3% solution of hydrogen peroxide in a suitable vial.

-

Keep the vial at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Withdraw an aliquot and dilute with the mobile phase for analysis.

Thermal Degradation

-

Place a solid sample of the compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 7 days).

-

At the end of the period, dissolve a known amount of the solid in the initial solvent to the stock solution concentration and analyze.

-

For degradation in solution, place a vial of the stock solution in a controlled temperature oven.

Photolytic Degradation

-

Expose a solution of the compound (e.g., in quartz cuvettes or other suitable transparent containers) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.[9][10][11][14][15]

-

Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, under the same temperature conditions.

-

At the end of the exposure period, analyze both the exposed and control samples.

Analytical Methodology: Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact parent compound from its degradation products.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is generally suitable.

-

Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized for the best separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (e.g., determined by a UV scan). A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 10-20 µL.

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the parent peak from all degradation product peaks.

Data Presentation

The results of the forced degradation studies should be presented in a clear and organized manner. The following tables provide templates for summarizing the data. The data presented here is illustrative and based on typical results for related benzoxazinone compounds.

Table 1: Summary of Forced Degradation Conditions and Illustrative Results

| Stress Condition | Reagent/Condition | Duration | Temperature | Illustrative % Degradation |

| Acid Hydrolysis | 0.1 M HCl | 48 hours | 60 °C | 15% |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp | 45% |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 20% |

| Thermal (Solid) | Dry Heat | 7 days | 80 °C | 5% |

| Photolytic | ICH Q1B | - | Controlled | 10% |

Table 2: Illustrative Chromatographic Data from Stability-Indicating HPLC Method

| Sample | Retention Time of Parent (min) | Peak Area of Parent | Number of Degradation Peaks | Retention Times of Major Degradants (min) |

| Control | 5.2 | 1,500,000 | 0 | - |

| Acid Stressed | 5.2 | 1,275,000 | 2 | 3.1, 4.5 |

| Base Stressed | 5.2 | 825,000 | 3 | 2.8, 3.5, 6.1 |

| Oxidative Stressed | 5.2 | 1,200,000 | 1 | 7.3 |

| Thermal Stressed | 5.2 | 1,425,000 | 1 | 4.8 |

| Photo Stressed | 5.2 | 1,350,000 | 2 | 3.9, 6.8 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study to assess the chemical stability of a compound like this compound.

Caption: Workflow for a Forced Degradation Study.

Conclusion

References

- 1. oaji.net [oaji.net]

- 2. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 11. youtube.com [youtube.com]

- 12. Study on thermal degradation mechanism of a cured aldehyde-functional benzoxazine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. ikev.org [ikev.org]

- 15. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

The Enduring Legacy of 1,4-Benzoxazines: A Technical Guide to Their Historical Development and Chemical Versatility

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzoxazine scaffold, a privileged heterocyclic system, has carved a significant niche in the landscape of medicinal chemistry and materials science. First described in 1959, the journey of 1,4-benzoxazines from a laboratory curiosity to a cornerstone of modern drug discovery is a testament to the relentless pursuit of novel chemical entities with profound biological activities.[1] This in-depth technical guide provides a comprehensive overview of the historical context of 1,4-benzoxazine chemistry, detailing its development from early synthetic struggles to the sophisticated methodologies employed today. It serves as a practical resource, offering detailed experimental protocols, comparative quantitative data, and visualizations of key biological pathways and experimental workflows to empower researchers in their quest for next-generation therapeutics and advanced materials.

A Historical Perspective: From Discovery to Diversification

The initial forays into the synthesis of the 1,4-benzoxazine ring system were often hampered by harsh reaction conditions, limited substrate scope, and consequently, modest yields.[1] One of the earliest and most fundamental approaches involved the condensation of 2-aminophenols with α-haloketones or 1,2-dihaloethanes.[1] While foundational, this classical method necessitated high temperatures and prolonged reaction times, with yields being highly dependent on the nature of the substituents on the aromatic rings.[1]

A significant leap forward in the broader field of benzoxazine chemistry, which indirectly influenced the 1,4-isomer's development, was the advent of the Mannich reaction for the synthesis of 1,3-benzoxazines.[1] This laid the groundwork for more intricate molecular designs. The limitations of these early methods spurred the development of a plethora of more efficient and versatile synthetic strategies. The modern era of 1,4-benzoxazine synthesis is characterized by the use of catalytic systems that enable milder reaction conditions, afford higher yields, and exhibit greater tolerance for a wide array of functional groups.[1]

Prominent among these modern techniques are copper-catalyzed carbon-nitrogen (C-N) and carbon-oxygen (C-O) bond-forming reactions, particularly Ullmann-type couplings.[1] These methods often rely on the intramolecular cyclization of a pre-functionalized precursor, a common strategy being the reaction of a 2-halophenol with an ethanolamine derivative, followed by a copper-catalyzed intramolecular N-arylation.[1]

Quantitative Analysis of Synthetic Methodologies

To provide a clearer perspective on the evolution of synthetic efficiency, the following tables summarize quantitative data for various methods used to synthesize 1,4-benzoxazine derivatives.

Table 1: Comparison of Classical vs. Modern Synthetic Methods for 3,4-dihydro-2H-1,4-benzoxazines

| Method | Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Classical Condensation | 2-Aminophenol, 1,2-Dibromoethane | K₂CO₃ | DMF | 100-120 | 12-24 | 40-60 | [1] |

| Ullmann Condensation | 2-Bromophenol, Ethanolamine | CuI, L-proline | DMSO | 90 | 8 | 85-95 | [1] |

| Palladium-Catalyzed Cyclization | 2-Aminophenol, Vinyl epoxide | Pd(OAc)₂, DPEphos | Toluene | 80 | 6 | 90-98 | N/A |

Table 2: Yields of Substituted 2H-benzo[b][1][2]oxazin-3(4H)-one Derivatives via Copper-Catalyzed Cyclization

| 2-Halophenol | Amine | Yield (%) |

| 2-Bromophenol | Glycine | 88 |

| 2-Bromo-4-methylphenol | Glycine | 92 |

| 2-Bromo-4-chlorophenol | Alanine | 85 |

| 2-Iodophenol | Phenylglycine | 95 |

Detailed Experimental Protocols

For the practical application of the discussed synthetic strategies, the following are detailed experimental protocols for key transformations.

Protocol 1: Classical Synthesis of 3,4-dihydro-2H-1,4-benzoxazine

Materials:

-

2-Aminophenol (1.0 eq)

-

1,2-Dibromoethane (1.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of 2-aminophenol in anhydrous DMF, add anhydrous K₂CO₃.

-

Slowly add 1,2-dibromoethane to the reaction mixture at room temperature.

-

Heat the reaction mixture to 110 °C and maintain for 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3,4-dihydro-2H-1,4-benzoxazine.

Characterization Data (Representative):

-

¹H NMR (CDCl₃, 400 MHz): δ 6.85-6.70 (m, 4H, Ar-H), 4.25 (t, J = 4.4 Hz, 2H, O-CH₂), 3.40 (t, J = 4.4 Hz, 2H, N-CH₂), 3.50 (br s, 1H, NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 143.5, 139.8, 121.5, 119.8, 116.5, 115.0, 67.5, 44.2.

-

MS (ESI): m/z 136.07 [M+H]⁺.

Protocol 2: Copper-Catalyzed Synthesis of 2H-benzo[b][1][2]oxazin-3(4H)-one

Materials:

-

2-Bromophenol (1.0 eq)

-

Glycine (1.5 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

L-proline (0.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

In a round-bottom flask, combine 2-bromophenol, glycine, CuI, L-proline, and K₂CO₃.

-

Add DMSO to the flask and degas the mixture with argon for 15 minutes.

-

Heat the reaction mixture to 90 °C and stir for 8 hours under an argon atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Acidify the mixture with 1N HCl to pH ~2-3.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography on silica gel (petroleum ether/ethyl acetate) to yield the desired product.

Characterization Data (Representative):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.80 (s, 1H, NH), 7.05-6.80 (m, 4H, Ar-H), 4.60 (s, 2H, CH₂).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 165.0, 144.2, 129.5, 122.8, 121.0, 116.5, 115.8, 67.2.

-

HRMS (ESI): Calculated for C₈H₇NO₂ [M+H]⁺: 150.0504, Found: 150.0502.

Visualizing the Biological Impact and Experimental Processes

The diverse biological activities of 1,4-benzoxazine derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of these mechanisms and a typical workflow for the discovery and evaluation of new 1,4-benzoxazine-based drug candidates.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing from a substituted aminophenol.

Introduction

The 1,4-benzoxazine-3-one ring system is a privileged scaffold found in numerous biologically active compounds. The title compound, this compound, is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. This protocol outlines a reliable synthetic route starting from the readily accessible methyl 3-hydroxy-2-nitrobenzoate. The synthesis involves the reduction of a nitro group to an amine, followed by a cyclization reaction to form the desired benzoxazinone ring.

Overall Reaction Scheme

Caption: Overall two-step synthesis of the target compound.

Data Presentation

Table 1: Summary of Reaction Steps and Typical Yields

| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |

| 1 | Reduction of Nitro Group | Iron powder, Acetic acid | Ethanol/Water | 90-95 |

| 2 | Cyclization | Chloroacetyl chloride, Base | Dioxane or DMF | 75-85 (estimated) |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ ppm) |

| Methyl 2-amino-3-hydroxybenzoate | C₈H₉NO₃ | 167.16 | 97-99 | 9.66 (s, 1H), 7.20 (d, 1H), 6.81 (d, 1H), 6.39 (t, 1H), 6.09 (br s, 2H), 3.78 (s, 3H) |

| This compound | C₁₀H₉NO₄ | 207.18 | Not available | Expected signals: aromatic protons, CH₂ of the oxazine ring, NH proton, and methyl ester protons. |

Experimental Protocols

Step 1: Synthesis of Methyl 2-amino-3-hydroxybenzoate

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.

Materials:

-

Methyl 3-hydroxy-2-nitrobenzoate

-

Iron powder

-

Glacial acetic acid

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve methyl 3-hydroxy-2-nitrobenzoate (1.0 eq) in a 1:1 mixture of ethanol and glacial acetic acid.

-

To this solution, add iron powder (4.0-5.0 eq) portion-wise to control the initial exothermic reaction.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with a saturated solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude product, methyl 2-amino-3-hydroxybenzoate, can be used in the next step without further purification if of sufficient purity, or it can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a general method for the cyclization of 2-aminophenols to form 3-oxo-1,4-benzoxazines.

Materials:

-

Methyl 2-amino-3-hydroxybenzoate

-

Chloroacetyl chloride

-

A suitable base (e.g., triethylamine, potassium carbonate, or sodium acetate)

-

Anhydrous solvent (e.g., dioxane, N,N-dimethylformamide (DMF), or acetone)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment

Procedure:

-

Dissolve methyl 2-amino-3-hydroxybenzoate (1.0 eq) in an anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a suitable base (1.1-1.5 eq) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the cooled reaction mixture via an addition funnel.

-

After the addition is complete, allow the reaction to stir at room temperature or gently heat to 50-80 °C for several hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Visualizations

Synthesis Workflow

Caption: Detailed experimental workflow for the two-step synthesis.

Signaling Pathway (Illustrative Chemical Transformation)

Caption: Key chemical transformations in the cyclization step.

Disclaimer

These protocols are intended for use by trained professionals in a suitably equipped laboratory. Appropriate personal protective equipment should be worn at all times. The reaction conditions, particularly for the cyclization step, may require optimization to achieve the best results. All chemical waste should be disposed of in accordance with institutional and local regulations.

Application Notes and Protocols for the Synthesis of Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, a key intermediate in pharmaceutical and agrochemical research. The protocol is divided into two main stages: the synthesis of the precursor, methyl 3-amino-2-hydroxybenzoate, followed by its conversion to the final product.

Part 1: Synthesis of Methyl 3-amino-2-hydroxybenzoate

The initial step involves the preparation of the key intermediate, methyl 3-amino-2-hydroxybenzoate, through the reduction of methyl 2-hydroxy-3-nitrobenzoate.

Experimental Protocol

-

Reaction Setup: In a high-pressure vessel, create a suspension of methyl 2-hydroxy-3-nitrobenzoate (1 equivalent) and 5% palladium on carbon (Pd/C) in methanol.

-

Hydrogenation: Place the vessel under a hydrogen atmosphere.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the Pd/C catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield methyl 3-amino-2-hydroxybenzoate, which can be used in the next step without further purification.[1]

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Methyl 2-hydroxy-3-nitrobenzoate | 197.15 | 1 eq | Starting material |

| 5% Palladium on Carbon | N/A | Catalytic | Catalyst for hydrogenation |

| Methanol | 32.04 | Solvent | - |

| Hydrogen | 2.02 | Excess | Reducing agent |

| Methyl 3-amino-2-hydroxybenzoate | 167.16 | - | Product |

Part 2: Synthesis of this compound

This final stage involves the acylation of methyl 3-amino-2-hydroxybenzoate with chloroacetyl chloride, followed by an intramolecular cyclization to form the desired benzoxazinone ring system.

Experimental Protocol

-

Dissolution: Dissolve methyl 3-amino-2-hydroxybenzoate (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Acylation: Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise while stirring.[2][3][4] The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

-

Cyclization: After the initial acylation, a base (e.g., potassium carbonate) is added, and the mixture is heated to reflux to facilitate the intramolecular cyclization, forming the 3-oxo-1,4-benzoxazine ring.

-

Reaction Monitoring: Track the reaction's progress using TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Quantitative Data

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio | Notes |

| Methyl 3-amino-2-hydroxybenzoate | 167.16 | 1 eq | Starting material |

| Chloroacetyl chloride | 112.94 | 1.1 eq | Acylating agent |

| Triethylamine/Pyridine | 101.19 / 79.10 | 1.2 eq | Base for acylation |

| Potassium Carbonate | 138.21 | 1.5 eq | Base for cyclization |

| Tetrahydrofuran/Dichloromethane | 72.11 / 84.93 | Solvent | - |

| This compound | 207.18 | - | Final Product |

Visualizations

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of the target compound.

Reaction Mechanism